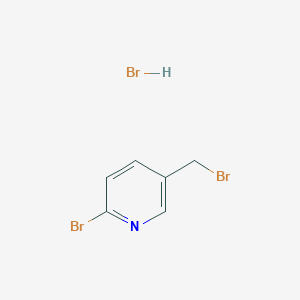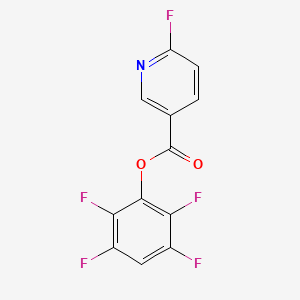
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate is a fluorinated aromatic ester compound. It is primarily used in the field of radiochemistry, particularly for labeling biomolecules with fluorine-18 for positron emission tomography (PET) imaging . This compound is known for its high tumor-to-kidney ratios when used in immunoPET imaging agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate involves the reaction of 6-fluoronicotinic acid with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent . The reaction typically occurs under mild conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 6-fluoronicotinic acid and 2,3,5,6-tetrafluorophenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 6-fluoronicotinic acid and 2,3,5,6-tetrafluorophenol.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate has several scientific research applications:
Radiochemistry: Used as a prosthetic group for labeling biomolecules with fluorine-18 for PET imaging.
ImmunoPET Imaging: Employed in the development of single domain antibody fragments (sdAbs) for targeting specific receptors in cancer cells.
Bioconjugation: Utilized in the synthesis of bioconjugates for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate involves its use as a labeling agent in PET imaging. The compound binds to biomolecules, allowing for the visualization of molecular targets and pathways in vivo . The fluorine-18 isotope emits positrons, which are detected by PET scanners to produce detailed images of biological processes .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenyl 6-[18F]fluoronicotinate: A radiolabeled version used specifically for PET imaging.
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate: A precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-fluoronicotinate.
Uniqueness
This compound is unique due to its high tumor-to-kidney ratios and its effectiveness in labeling biomolecules for PET imaging . Its stability and high radiochemical purity make it a valuable tool in radiochemistry and molecular imaging .
Properties
Molecular Formula |
C12H4F5NO2 |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H4F5NO2/c13-6-3-7(14)10(17)11(9(6)16)20-12(19)5-1-2-8(15)18-4-5/h1-4H |
InChI Key |
PXMBERVGUSOWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)



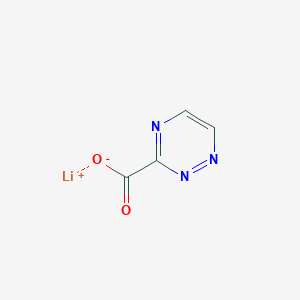

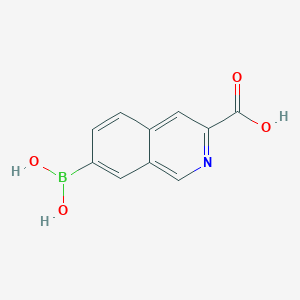
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B15331251.png)
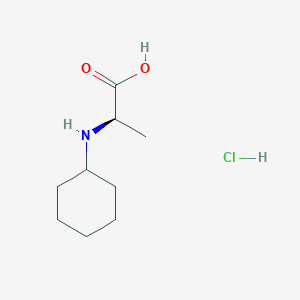

![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)
